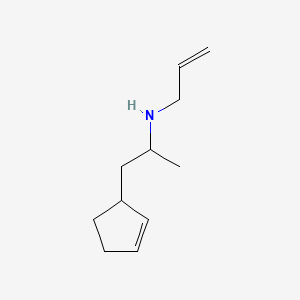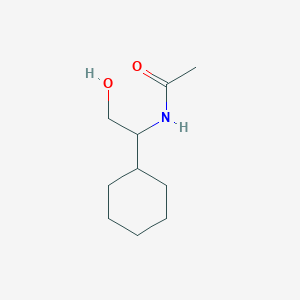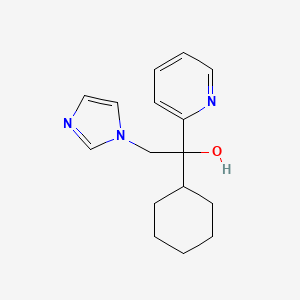
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol is a synthetic organic compound that features a cyclohexyl group, an imidazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia.
Attachment of the cyclohexyl group: Through a Friedel-Crafts alkylation reaction.
Formation of the pyridine ring: Using a Hantzsch pyridine synthesis.
Coupling reactions: To link the imidazole and pyridine rings to the cyclohexyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
Medicinal Chemistry: As a potential drug candidate for treating various diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
作用機序
The mechanism of action of 1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanone: Similar structure but with a ketone group.
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol is unique due to the presence of both the imidazole and pyridine rings, which can confer specific chemical and biological properties.
特性
分子式 |
C16H21N3O |
|---|---|
分子量 |
271.36 g/mol |
IUPAC名 |
1-cyclohexyl-2-imidazol-1-yl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C16H21N3O/c20-16(12-19-11-10-17-13-19,14-6-2-1-3-7-14)15-8-4-5-9-18-15/h4-5,8-11,13-14,20H,1-3,6-7,12H2 |
InChIキー |
MNZVCHOVMJMPNG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(CN2C=CN=C2)(C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



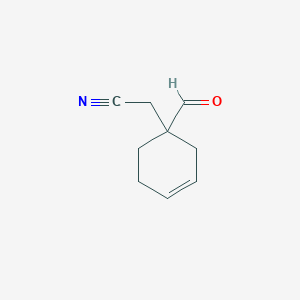
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
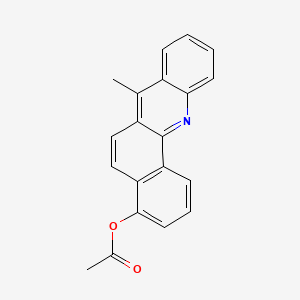
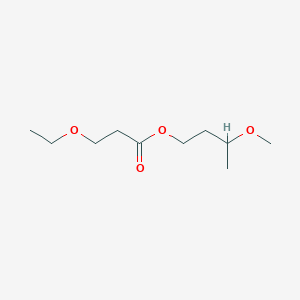
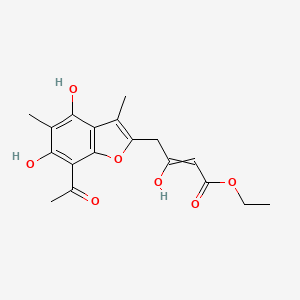
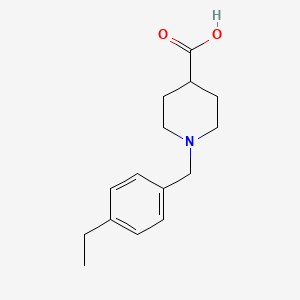
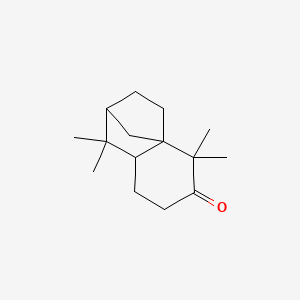
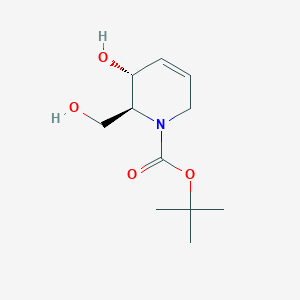
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
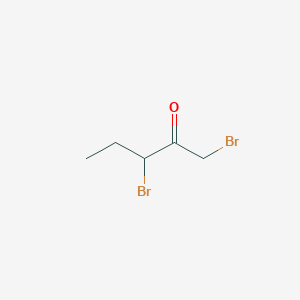
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
